CK2 Inhibitory Potency: 7-Methyl vs. Parent Scaffold
Structure-guided optimization of the pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one scaffold by Nie et al. established that 7-methyl substituted derivatives achieve picomolar CK2 inhibitory potency (Ki = 0.29 nM for the optimized 7-methyl-containing macrocyclic analog PT5), representing a >700-fold improvement over the unsubstituted parent scaffold series [1]. The 7-methyl group fills a small hydrophobic sub-pocket adjacent to the CK2 hinge region, contributing approximately 3.4 kcal/mol of additional binding free energy as estimated from the ΔΔG between methyl-substituted and des-methyl matched pairs within the same chemotype [2]. In contrast, 8-substituted analogs in the same series exhibited 2- to 10-fold weaker CK2 inhibition, underscoring the positional specificity of the 7-methyl substitution for optimal CK2 binding [1].
| Evidence Dimension | CK2 kinase inhibition Ki (nM) |
|---|---|
| Target Compound Data | Ki ≈ 0.29 nM (optimized 7-methyl-containing macrocyclic pyrazolo-triazinone PT5) |
| Comparator Or Baseline | Unsubstituted parent scaffold series: Ki > 200 nM; 8-substituted analog PT4: Ki = 0.37 nM |
| Quantified Difference | Approximately 700-fold improvement vs. unsubstituted series; 1.3-fold improvement vs. 8-substituted analog |
| Conditions | In vitro CK2 kinase inhibition assay; recombinant human CK2 holoenzyme; ATP concentration at Km |
Why This Matters
The 7-methyl group is not a passive structural feature but a critical pharmacophoric element for achieving sub-nanomolar CK2 inhibition, directly impacting hit-to-lead timelines and the probability of identifying a developable clinical candidate.
- [1] Nie, Z.; Perretta, C.; Erickson, P.; Margosiak, S.; Lu, J.; Averill, A.; Almassy, R.; Chu, S. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorg. Med. Chem. Lett. 2007, 17 (15), 4191–4195. DOI: 10.1016/j.bmcl.2007.05.041. Table 3 comparison data from PMC8037657, Molecules 2021, 26(7), 1977. View Source
- [2] Nie, Z.; Perretta, C.; Erickson, P.; et al. Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. Bioorg. Med. Chem. Lett. 2008, 18 (2), 619–623. DOI: 10.1016/j.bmcl.2007.11.074. View Source
